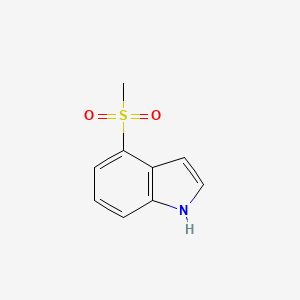

1H-Indole, 4-(methylsulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1H-Indole, 4-(methylsulfonyl)-” is a derivative of indole, which is a crucial compound in medicinal chemistry . Indole and its derivatives have been gaining a lot of interest due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

Synthesis Analysis

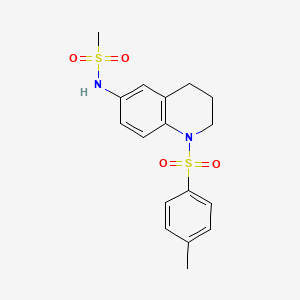

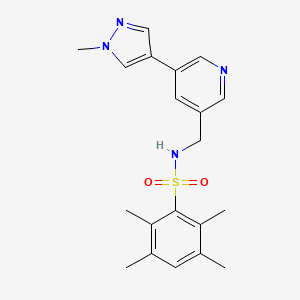

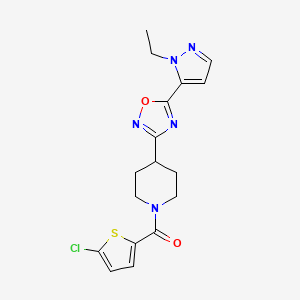

New sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical and Chemical Properties Analysis

The molecular formula of “1H-Indole, 4-(methylsulfonyl)-” is C10H11NO2S, and its molecular weight is 209.26 . The boiling point is predicted to be 374.8±35.0 °C, and the density is predicted to be 1.26±0.1 g/cm3 .Scientific Research Applications

1. Antiviral Agents

Indole derivatives have been recognized for their potential as antiviral agents. The structure of indoles, mimicking that of peptides, allows for reversible binding to enzymes, presenting numerous opportunities for novel drug discoveries. Among these, certain indole-containing compounds have been commercialized and are undergoing clinical trials, showcasing the versatility and importance of indole scaffolds in antiviral research (Ming-Zhi Zhang, Qiong Chen, Guangfu Yang, 2014).

2. Antioxidant Activity Analysis

The evaluation of antioxidant capacity is crucial in various fields, including food engineering and medicine. Indole derivatives are studied for their antioxidant properties using assays like the ABTS/PP decolorization assay. This review elucidates the reaction pathways of the ABTS assay in determining antioxidant capacity, highlighting the specific reactions, such as coupling, that may influence the comparison between antioxidants (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

3. Microbial Degradation of Environmental Contaminants

The microbial degradation of polyfluoroalkyl chemicals, which can result in persistent perfluoroalkyl acids (PFAAs) like PFOA and PFOS, is a significant area of environmental research. Studies focus on the environmental fate, degradation pathways, and half-lives of these precursors to evaluate their environmental impact and degradation potential. This research is vital for understanding the transformation of indole derivatives in environmental contexts (Jinxia Liu, Sandra Mejia Avendaño, 2013).

4. Synthesis and Application in Organic Chemistry

Indoles serve as a core structure for many bioactive compounds due to their affinity to bind with biological targets. The synthesis and classification of indoles have been a topic of extensive research, aimed at developing new methods for their preparation. This includes exploring different synthetic routes and understanding their implications in the synthesis of complex organic molecules (D. Taber, Pavan K. Tirunahari, 2011).

Mechanism of Action

Target of Action

The compound 1H-Indole, 4-(methylsulfonyl)-, also known as 4-methylsulfonyl-1H-indole, is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-methylsulfonyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and are thought to be involved in a variety of biochemical pathways . For instance, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that 4-methylsulfonyl-1h-indole may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Biochemical Analysis

Biochemical Properties

1H-Indole, 4-(methylsulfonyl)- is part of the indole family, which is known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the indole derivative. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Cellular Effects

The effects of 1H-Indole, 4-(methylsulfonyl)- on cells are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indole, 4-(methylsulfonyl)- in laboratory settings would depend on factors such as the stability of the compound and its degradation over time. Long-term effects on cellular function could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-Indole, 4-(methylsulfonyl)- in animal models would likely vary with dosage. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

1H-Indole, 4-(methylsulfonyl)- could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1H-Indole, 4-(methylsulfonyl)- within cells and tissues would depend on factors such as the presence of transporters or binding proteins, as well as the compound’s chemical properties .

Subcellular Localization

The subcellular localization of 1H-Indole, 4-(methylsulfonyl)- would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-methylsulfonyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTDTHKQVJRDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)

![5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)